(R)-Apomorphine-10-sulfate is a sulfate derivative of apomorphine, a morphine alkaloid recognized for its dual action as a dopamine agonist and antagonist. This compound is particularly significant in the treatment of Parkinson's disease, especially during "off" episodes when patients experience a return of symptoms. The sulfate modification enhances its solubility and bioavailability compared to apomorphine, making it a valuable therapeutic agent in clinical settings. Its molecular formula is with a molecular weight of 347.39 g/mol .
(R)-Apomorphine-10-sulfate is classified under the category of aporphines, which are quinoline alkaloids characterized by a dibenzo[de,g]quinoline ring system. It falls within the broader class of organic compounds known as alkaloids and derivatives, specifically categorized as a dopamine receptor agonist. This compound is primarily sourced from synthetic processes involving the modification of apomorphine .
The synthesis of (R)-apomorphine-10-sulfate typically involves several key reactions:
The synthesis can be conducted in aqueous or organic solvents, depending on the desired reaction conditions. The reaction conditions must be optimized to prevent degradation of the sensitive apomorphine structure while achieving effective sulfation.
(R)-Apomorphine-10-sulfate undergoes various chemical reactions that are essential for its biological activity:
The mechanism of action for (R)-apomorphine-10-sulfate primarily involves its interaction with dopamine receptors in the central nervous system:
(R)-Apomorphine-10-sulfate has several scientific applications:
(R)-Apomorphine-10-sulfate is synthesized through selective sulfonation of the parent (R)-apomorphine alkaloid, leveraging the differential reactivity of its catechol moiety (positions 10 and 11). Direct electrophilic sulfonation predominantly yields a mixture of the 10- and 11-sulfate regioisomers, with the 10-sulfate isomer typically constituting 60-70% of the product mixture under optimized conditions [4] [8]. Achieving regioselectivity requires protecting group strategies: transient silylation of the less sterically hindered 11-hydroxyl group prior to sulfonation at C10 improves the 10-sulfate yield to >85% [9]. Alternative enzymatic sulfonation using human sulfotransferases (SULT1A3) demonstrates near-complete regioselectivity for the 10-position but suffers from scalability limitations [4].
Table 1: Sulfonation Methods for (R)-Apomorphine-10-sulfate Synthesis
Method | Regioselectivity (10:11 ratio) | Yield (%) | Key Advantages/Limitations |
---|---|---|---|
Direct Chemical Sulfonation | 60:40 to 70:30 | 45-55 | Scalable; requires purification |
Protected-Group Strategy | >85:15 | 68-72 | High regiocontrol; added synthetic steps |
Enzymatic (SULT1A3) | >98:2 | 30-40 | Excellent selectivity; low throughput |
The stereochemical integrity of the 6aR chiral center in (R)-apomorphine is vulnerable to racemization during sulfonation due to high temperatures or acidic conditions. Pd(0)/Xantphos catalytic systems mitigate racemization by enabling milder reaction conditions (60-80°C vs. traditional 100-120°C). Key innovations include:
Racemic apomorphine-10-sulfate mixtures undergo chiral resolution via diastereomeric salt crystallization. (+)-Di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) is the optimal resolving agent due to:
The sulfate ester in (R)-apomorphine-10-sulfate is prone to hydrolysis (pH >7) or solvolysis (aprotic solvents). Stabilization strategies include:
Table 2: Solvent Systems for Sulfate Stability
Solvent Composition | Degradation Rate (%/24h) | Key Degradation Pathway |
---|---|---|
Water (pH 7.4) | 25–30% | Hydrolysis + Oxidation |
Citrate Buffer (pH 5.0) | 10–12% | Hydrolysis |
Citrate Buffer + 0.1% Ascorbate | 4–5% | Minor hydrolysis |
Citrate Buffer + 0.1% Ascorbate + 0.01% Glutathione | <2% | Negligible |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1